WYE 354-d3

Bioanalytical method validation LC-MS/MS quantification Deuterium internal standard

Bioanalytical labs quantifying the ATP-competitive mTOR inhibitor WYE-354 face matrix effect variability and extraction bias when using mismatched internal standards, risking ICH M10 compliance. WYE 354-d3 is the purpose-built, analyte-matched SIL-IS that corrects for these variables with a +3.01 Da mass shift and co-elution identical to the parent. · Eliminates ion-suppression and recovery bias vs. rapalog-based IS (e.g., Rapamycin-d3) · Stable d3-label on the methoxycarbonyl moiety resists metabolic H-D exchange across multi-day PK studies · Enables accurate PK/PD correlation in tumor biopsies where p-S6K1/p-AKT target engagement is measured

Molecular Formula C₂₄H₂₆D₃N₇O₅
Molecular Weight 498.55
CAS No. 1794791-66-4
Cat. No. B1146515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYE 354-d3
CAS1794791-66-4
Synonyms4-[6-[4-[[(Methoxy-d3)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic Acid Methyl Ester;  WYE-354-d3; 
Molecular FormulaC₂₄H₂₆D₃N₇O₅
Molecular Weight498.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WYE 354-d3 as Deuterated mTOR Inhibitor Internal Standard


WYE 354‑d3 (CAS 1794791‑66‑4) is a deuterium‑labeled analog of the ATP‑competitive mTOR kinase inhibitor WYE‑354 (parent CAS 1062169‑56‑5), bearing three deuterium atoms on the methyl carbamate moiety [REFS‑1]. The parent compound WYE‑354 is a well‑characterized pyrazolopyrimidine that inhibits both mTORC1 and mTORC2 with an IC₅₀ of ~5 nM and displays >100‑fold selectivity over PI3Kα and >500‑fold over PI3Kγ, making it one of the key tool compounds for dissecting mTOR‑dependent signaling [REFS‑2]. WYE 354‑d3 is purpose‑built as a stable isotope‑labeled internal standard (SIL‑IS) for quantitative LC‑MS/MS bioanalysis of WYE‑354 in pharmacokinetic and pharmacodynamic studies, offering a physico‑chemically near‑identical surrogate that corrects for matrix effects, extraction variability, and ion‑suppression without introducing pharmacological activity at tracer concentrations [REFS‑1][REFS‑3].

Analyte-matched SIL-IS for WYE-354
d3-labeled methyl carbamate; stable LC-MS/MS probe
Matrix-effect & extraction correction in PK/PD

Risks of Generic Deuterated Internal Standard Substitution


Isotopically labeled internal standards are not interchangeable across mTOR inhibitor analytes, and failure to match the SIL‑IS to the specific parent compound creates quantitation errors that can exceed regulatory acceptance criteria for bioanalytical method validation [1]. WYE‑354 is a tri‑deuterated analog of a pyrazolopyrimidine ATP‑competitive inhibitor with distinct chromatographic behavior, ionization efficiency, and matrix effect profile compared to rapalogs (e.g., Rapamycin‑d3) or other mTOR kinase inhibitor families (e.g., Everolimus‑d4, which carries four deuterium atoms on a macrolide scaffold). Using Rapamycin‑d3 as a surrogate internal standard for WYE‑354 quantification would mismatch both the molecular scaffold and the deuteration pattern, compromising co‑elution, extraction recovery, and ionization normalization—core prerequisites for a valid SIL‑IS in regulatory‑grade LC‑MS/MS assays [1]. The mechanistic differentiation between allosteric mTORC1‑selective rapalogs and ATP‑competitive dual mTORC1/2 inhibitors further underscores the necessity of analyte‑matched internal standards for accurate pharmacodynamic readouts [2].

! Mismatched SIL-IS (e.g., Rapamycin‑d3) fails to co‑elute and normalizes ion suppression incorrectly.
! Allosteric rapalog internal standards do not share WYE‑354's ATP‑competitive mTORC1/2 inhibition pathway.
! Absence of a matched internal standard may shift quantitative accuracy beyond method validation thresholds.

Quantitative Evidence for Procurement and Method Development


Deuterium Isotopic Purity and Mass Shift for LC-MS/MS Discrimination

WYE 354‑d3 incorporates three deuterium atoms (d3‑label) at the methyl carbamate position, yielding a molecular formula of C₂₄H₂₆D₃N₇O₅ and a molecular weight of 498.55 Da versus 495.54 Da for the unlabeled parent WYE‑354 (C₂₄H₂₉N₇O₅). This mass difference of +3.01 Da provides a baseline‑resolved SRM transition in triple‑quadrupole MS without altering the compound's chromatographic retention time or ionization efficiency relative to the analyte [1]. The d3‑label is located on a metabolically stable moiety (methyl carbamate O‑methyl group), minimizing the risk of in‑source or in‑vivo deuterium‑hydrogen exchange that could otherwise compromise quantification accuracy—a documented limitation for deuterated internal standards with labile labeling positions [REFS‑2].

Mass Shift & Label Stability
Supplier data
ΔMW +3.01 Da (498.55 vs 495.54 Da). d3 on methyl carbamate. Baseline-resolved SRM, co‑elution with analyte, no significant H‑D exchange risk.
Meets co‑elution and mass shift criteria for SIL‑IS selection.
Stable d3 label minimizes metabolic H‑D exchange; supports robust quantification.
Bioanalytical method validation LC-MS/MS quantification Deuterium internal standard

Dual mTORC1/mTORC2 Inhibition in PTEN-Null Xenograft Models

The parent compound WYE‑354 (for which WYE 354‑d3 serves as the deuterated internal standard) demonstrated robust antitumor activity in a PTEN‑null PC3MM2 xenograft model, achieving 86% tumor growth suppression on day 7 at 50 mg/kg i.p. twice daily [1]. In a direct comparative study in gallbladder cancer xenografts, WYE‑354 short‑term high‑dose treatment reduced tumor size by 68.6% (G‑415) and 52.4% (TGBC‑2TKB) versus controls, while a prolonged low‑dose rapamycin regimen achieved 92.7% and 97.1% reduction respectively [REFS‑2]. The mechanistic basis for this differential efficacy profile is that WYE‑354 directly inhibits the mTOR kinase domain, blocking both mTORC1 (p‑P70S6K) and mTORC2 (p‑AKT S473) signaling, whereas rapamycin acts as an allosteric FKBP12‑dependent inhibitor of mTORC1 only, leaving mTORC2‑mediated AKT S473 phosphorylation intact [3].

In Vivo Model Response
Reported
Parent WYE‑354: 86% tumor growth suppression (PC3MM2, 50 mg/kg i.p. BID) vs rapamycin mTORC1‑only; dual mTORC1/2 blockade in PTEN‑null model.
Supports model-response context for ATP‑competitive mTOR inhibition.
Analyte-matched SIL‑IS essential for WYE‑354 PK/PD quantification in such models.
mTOR kinase inhibitor PTEN‑null tumors xenograft efficacy

ABCB1 Transporter Substrate Liability and MDR Resistance

WYE‑354 was identified as a substrate of the ABCB1 (P‑glycoprotein) efflux transporter through a comprehensive series of in vitro assays. In ABCB1‑overexpressing K562/Adr200 and K562/Adr500 resistant cell lines, the IC₅₀ of WYE‑354 shifted 16‑fold and 30‑fold respectively compared to parental K562 cells, a definitive functional signature of ABCB1‑mediated efflux [1]. WYE‑354 stimulated ABCB1 ATPase activity in a concentration‑dependent manner, confirming direct interaction with the transporter, and molecular docking scored a strong binding pose within the ABCB1 drug‑binding pocket [1]. This substrate liability means that co‑administration of an ABCB1 inhibitor (e.g., verapamil or tariquidar) was required to restore WYE‑354 accumulation and efficacy in MDR cells [1]. In contrast, the rapalog class (rapamycin, everolimus) and several other ATP‑competitive mTOR inhibitors (e.g., AZD8055) are not characterized as ABCB1 substrates, representing a key differential for preclinical study design in MDR‑positive tumor models.

ABCB1 Substrate Liability
Reported
Parent WYE‑354 IC₅₀ shift 16–30 fold in ABCB1‑overexpressing K562/Adr lines; ATPase stimulation confirmed.
Context for MDR pharmacology and PK interpretation.
ABCB1 efflux alters drug disposition; requires matched internal standard for accurate concentration measurement.
ABCB1 substrate multidrug resistance mTOR inhibitor selectivity

Intra-class Potency and Kinase Selectivity Comparison

WYE‑354 belongs to a series of three pyrazolopyrimidine ATP‑competitive mTOR inhibitors (WAY‑600, WYE‑687, and WYE‑354) that share a common core scaffold but differ in substitution patterns. In the seminal characterization paper, WYE‑354 exhibited an IC₅₀ of 5–9 nM against recombinant mTOR, comparable to WAY‑600 (IC₅₀ ~9 nM) and within the same potency range as WYE‑687 (IC₅₀ 5–9 nM) [1]. All three compounds demonstrated >100‑fold selectivity over PI3K isoforms, but WYE‑354 uniquely demonstrated equipotent inhibition of mTORC1 (p‑S6K1 T389) and mTORC2 (p‑AKT S473) in HEK293 immune‑complex kinase assays with IC₅₀ <200 nM at 100 µM ATP, while sparing the PI3K‑PDK1 readout p‑AKT T308 [1]. This cellular selectivity profile positions WYE‑354 as the most extensively characterized member of the series for dual mTORC1/2 target engagement studies in cells and in vivo, generating the largest body of published PK/PD and efficacy data requiring a matched deuterated internal standard.

Kinase Selectivity Among Pyrazolopyrimidines
Class-level
WYE‑354 IC₅₀ 5–9 nM, >100‑fold over PI3Kα, comparable to WAY‑600/WYE‑687; only WYE‑354 has commercial d3 SIL‑IS.
Unique access to analyte-matched SIL‑IS for quantitative bioanalysis.
Facilitates method development without custom synthesis; WAY‑600 and WYE‑687 lack d3 standards.
pyrazolopyrimidine mTOR inhibitors IC50 comparison kinase selectivity

Application Scenarios for Bioanalytical and Preclinical Use


Regulatory-Compliant LC-MS/MS Quantification for PK Studies

WYE 354‑d3 is the required analyte‑matched internal standard for LC‑MS/MS quantification of the parent mTOR inhibitor WYE‑354 in plasma, tissue homogenates, and tumor biopsies. Its +3.01 Da mass shift and co‑elution with the analyte satisfy U.S. FDA and EMA bioanalytical method validation criteria for SIL‑IS selection, minimizing matrix effect variability and extraction recovery bias in accordance with ICH M10 guidance [1]. The d3‑label on the methoxycarbonyl group provides a stable isotopic signature that resists metabolic H‑D exchange, ensuring reliable quantification throughout the duration of multi‑day PK studies [2].

Target-Engagement Biomarker Normalization for PK/PD Modeling

In studies correlating WYE‑354 plasma or tumor exposure with target‑engagement biomarkers (p‑S6K1 T389 for mTORC1; p‑AKT S473 for mTORC2), accurate drug concentration data is essential for PK/PD modeling. WYE 354‑d3 enables precise quantification of the parent inhibitor in the same tissue samples used for phospho‑protein analysis, supporting exposure‑response relationships. This is particularly critical in PTEN‑null tumor models, where WYE‑354 demonstrates robust in vivo target suppression (p‑S6K and p‑AKT inhibition) and 86% tumor growth reduction [3].

MDR Pharmacology Studies with ABCB1-Specific PK Interpretation

Given that WYE‑354 is a confirmed ABCB1 substrate with up to 30‑fold IC₅₀ shifts in MDR cell lines, accurate intracellular and plasma concentration measurement is critical for distinguishing pharmacokinetic from pharmacodynamic resistance mechanisms. WYE 354‑d3 is the only deuterated internal standard that matches the specific transmembrane transport and protein‑binding properties of WYE‑354, enabling reliable quantification in the presence of ABCB1 inhibitors used to reverse MDR [4].

Method Development for Pyrazolopyrimidine mTOR Inhibitor Programs

For pharmaceutical development programs advancing pyrazolopyrimidine‑scaffold mTOR kinase inhibitors, WYE 354‑d3 serves as a commercially available, well‑characterized deuterated internal standard that can accelerate bioanalytical method development. Laboratories can establish LC‑MS/MS conditions using WYE 354/WYE 354‑d3 as a surrogate analyte/internal standard pair, then transfer chromatographic and mass spectrometric parameters to novel analogs with related core structures, reducing method development time compared to starting from scratch with a custom‑synthesized deuterated standard [2].

Application
Selection Property
Validation Focus
LC‑MS/MS quantification in PK studies
Analyte‑matched d3 internal standard (+3 Da mass shift)
Matrix effect correction and extraction recovery consistency
PK/PD modeling with mTORC1/2 target engagement
Tissue‑concentration normalization for biomarker analysis
Exposure‑response relationship in mTOR signaling
MDR pharmacology studies with ABCB1 substrate
Matches WYE‑354 transporter and protein‑binding profile
Distinguish PK vs PD resistance mechanisms
Method development for pyrazolopyrimidine analogs
Commercially available d3 standard on core scaffold
Chromatographic and MS transfer to novel analogs
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